2-(2-Aminoethoxy)-3-fluoropyridine
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Overview
Description
2-(2-Aminoethoxy)-3-fluoropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of an aminoethoxy group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with 2-(2-aminoethoxy)ethanol. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as distillation or recrystallization. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethoxy)-3-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 2-(2-Aminoethoxy)-3-fluoropyridine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-3-fluoropyridine involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins.
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound shares the aminoethoxy group but lacks the fluorine atom and pyridine ring.
3-Fluoropyridine: This compound contains the fluorine atom and pyridine ring but lacks the aminoethoxy group.
2-(2-Aminoethoxy)-4-fluoropyridine: This is a positional isomer with the fluorine atom at a different position on the pyridine ring.
Uniqueness: 2-(2-Aminoethoxy)-3-fluoropyridine is unique due to the combination of the aminoethoxy group and the fluorine atom on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both the aminoethoxy group and the fluorine atom allows for versatile interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H9FN2O/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2 |
InChI Key |
WLBCBPACGYFDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)F |
Origin of Product |
United States |
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